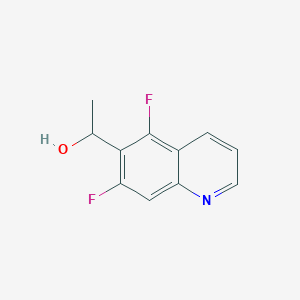

1-(5,7-Difluoroquinolin-6-yl)ethanol

Description

Properties

Molecular Formula |

C11H9F2NO |

|---|---|

Molecular Weight |

209.19 g/mol |

IUPAC Name |

1-(5,7-difluoroquinolin-6-yl)ethanol |

InChI |

InChI=1S/C11H9F2NO/c1-6(15)10-8(12)5-9-7(11(10)13)3-2-4-14-9/h2-6,15H,1H3 |

InChI Key |

KCPUQHMEOXUFJO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=C2C(=C1F)C=CC=N2)F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and molecular differences between 1-(5,7-Difluoroquinolin-6-yl)ethanol and related compounds:

Key Differences and Implications

Core Structure

- Quinoline vs. Benzene/Pyridine: The quinoline core in this compound provides a planar aromatic system conducive to π-π stacking interactions, unlike the smaller benzene or pyridine cores in other compounds. This feature is critical for binding to biological targets like enzymes or DNA .

Substituent Effects

- Fluorine vs. Bromine: Bromine in 1-(2,4-Dibromo-6-fluorophenyl)ethanol introduces steric bulk and polarizability, which may alter binding kinetics compared to fluorine’s electronegative effects .

- Ethanol vs. Ester Groups: The ethanol group in the target compound offers hydrogen-bonding capability, whereas the methyl ester in methyl 2-(3-cyclohexyl-5,7-difluoroquinolin-6-yl)acetate increases hydrophobicity and metabolic stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5,7-Difluoroquinolin-6-yl)ethanol, and how do reaction conditions influence yield?

- Methodological Answer :

- Deoxyfluorination : Fluorination of quinoline precursors via deoxyfluorination agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions can introduce fluorine atoms at the 5- and 7-positions. Temperature control (0–5°C) minimizes side reactions like elimination .

- Ethanol Derivative Formation : Post-fluorination, nucleophilic substitution or reduction (e.g., NaBH₄ in ethanol) can introduce the ethanol moiety. Reaction monitoring via TLC or HPLC ensures intermediate stability .

- Yield Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation. Purification via column chromatography (silica gel, hexane/EtOAc) improves purity (>95%) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : Use NMR to confirm fluorination positions (δ ~ -110 to -120 ppm for aromatic F) and NMR to resolve the ethanol group (δ 1.2–1.5 ppm for -CH₂CH₃) .

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol/dichloromethane. Analyze bond angles and intermolecular interactions (e.g., hydrogen bonding) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (expected [M+H]⁺: ~250.08 Da) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Conduct accelerated degradation studies at 40–60°C for 14 days. Monitor via HPLC for decomposition products (e.g., quinoline oxides). Store at -20°C in amber vials to prevent photodegradation .

- Solvent Compatibility : Test solubility in polar (ethanol, DMSO) and non-polar (hexane) solvents. Precipitation in hexane suggests limited lipophilicity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of fluorination in the quinoline scaffold?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron-deficient positions (C5/C7) as fluorination hotspots due to lower activation energies .

- Isotopic Labeling : Use deuterated analogs (e.g., -ethanol) to track kinetic isotope effects during fluorination, revealing rate-determining steps .

Q. How can biocatalytic methods be optimized for greener synthesis of this compound?

- Methodological Answer :

- Enzyme Screening : Test alcohol dehydrogenases (ADHs) or ketoreductases for asymmetric reduction of ketone intermediates. Use NADPH cofactor recycling systems to improve turnover .

- Solvent Engineering : Replace traditional solvents with ionic liquids or supercritical CO₂ to enhance enzyme activity and product solubility .

Q. How should researchers address contradictions in spectroscopic data between synthetic batches?

- Methodological Answer :

- Batch Comparison : Analyze NMR shifts across batches. Variations >0.5 ppm suggest impurities (e.g., residual fluorinating agents).

- Advanced Chromatography : Use chiral HPLC columns to separate enantiomers or diastereomers, which may cause split signals .

Q. What computational tools predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to assess Suzuki-Miyaura coupling feasibility at the 6-position.

- Hammett Constants : Use σ values for fluorinated quinolines to predict electron-withdrawing effects on reaction rates .

Q. What ecotoxicological impacts arise from fluorine atom leaching during disposal?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.